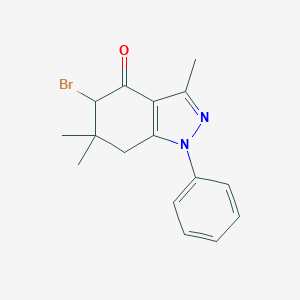
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is widely used as a tool compound to study the role of bromodomain-containing proteins in various biological processes.
Mecanismo De Acción
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one binds to the bromodomain of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, thereby preventing its interaction with acetylated histones. This results in the inhibition of transcriptional activation of target genes, leading to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has been found to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and suppresses the expression of oncogenes. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has antiviral activity and has been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in lab experiments is its potency and specificity towards 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one. It has a high affinity for the bromodomain of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, making it an ideal tool compound for studying the role of this protein in various biological processes. However, one limitation is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays should be performed to ensure the safety of using this compound in lab experiments.
Direcciones Futuras
The use of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in scientific research is still in its early stages, and there are several future directions that can be explored. One area of interest is the development of more potent and selective 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one inhibitors. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for cancer, inflammation, and viral infections. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one and its potential therapeutic applications.
In conclusion, 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has emerged as a valuable tool compound in scientific research. Its potency and specificity towards 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one make it an ideal compound for studying the role of this protein in various biological processes. The use of this compound has provided valuable insights into the mechanisms of cancer, inflammation, and viral infections, and holds promise for the development of more effective treatments for these diseases.
Métodos De Síntesis
The synthesis of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one involves a multistep process. The starting material is 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid, which is converted to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 3,6,6-trimethyl-1H-indazole in the presence of triethylamine to give the corresponding amide. The amide is then subjected to bromination using N-bromosuccinimide to yield 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one.
Aplicaciones Científicas De Investigación
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one is a potent inhibitor of bromodomain-containing proteins, particularly 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one. These proteins play a crucial role in the regulation of gene expression and are involved in various biological processes, including cell proliferation, differentiation, and apoptosis. 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has been implicated in the development of several diseases, including cancer, inflammation, and viral infections.
The use of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one as a tool compound has provided valuable insights into the role of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in these diseases. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. Additionally, it has been found to have anti-inflammatory and antiviral properties.
Propiedades
IUPAC Name |
5-bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-10-13-12(9-16(2,3)15(17)14(13)20)19(18-10)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBZRNWLXMMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(C(C2)(C)C)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

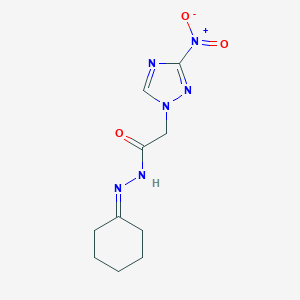
![N-[1-{[2-(9-anthrylmethylene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B387140.png)
![isobutyl 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzoate](/img/structure/B387143.png)
![9-[4-(heptyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B387147.png)
![2-[(4-Fluorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B387148.png)
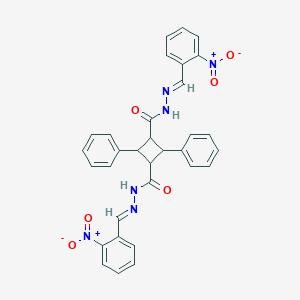
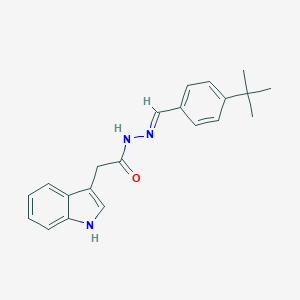
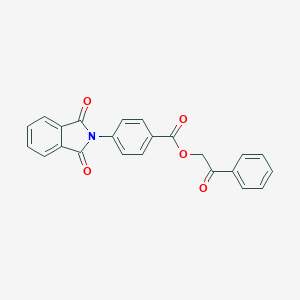
![Butyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B387156.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
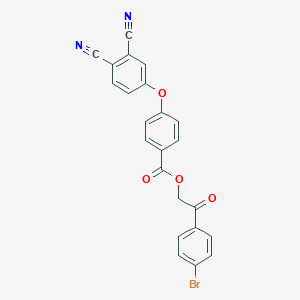
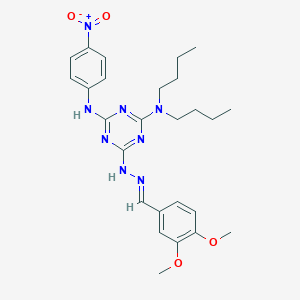
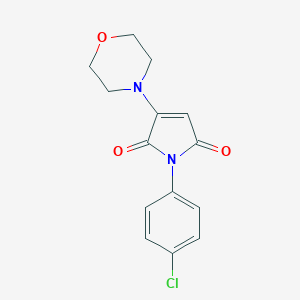
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-quinolinecarbohydrazide](/img/structure/B387165.png)